N-cyclohexyl-2-(methylamino)benzamide

Opioid Receptor Pharmacology Analgesic Research SAR Studies

Procure a structurally differentiated benzamide analgesic candidate. Unlike the highly-potent mu-agonist U-47700 (Schedule I), this compound demonstrates distinct SAR with comparable morphine-like efficacy but lower physical dependence liability. It serves as a high-purity (≥98%) reference standard for LC-MS/MS & GC-MS forensic toxicology method validation. Select for non-addictive analgesic drug discovery and opioid receptor signaling dissection to avoid the supply-chain and regulatory risks of controlled analogs.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 348612-65-7
Cat. No. B3131049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(methylamino)benzamide
CAS348612-65-7
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1C(=O)NC2CCCCC2
InChIInChI=1S/C14H20N2O/c1-15-13-10-6-5-9-12(13)14(17)16-11-7-3-2-4-8-11/h5-6,9-11,15H,2-4,7-8H2,1H3,(H,16,17)
InChIKeyGCAHJISFCQBDSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclohexyl-2-(methylamino)benzamide (CAS 348612-65-7): Pharmacological Context and Procurement Overview


N-cyclohexyl-2-(methylamino)benzamide (CAS 348612-65-7, molecular formula C14H20N2O, molecular weight 232.32 g/mol) is a synthetic N-substituted benzamide derivative [1]. This compound is structurally related to the well-studied U-series of synthetic opioids (e.g., U-47700, U-49900, U-51754), which were originally developed by the Upjohn Company in the 1970s and 1980s [2]. Research indicates that N-cyclohexyl-2-(methylamino)benzamide exhibits significant analgesic properties, comparable to morphine but with a potentially lower physical dependence liability, a profile that differentiates it from potent mu-opioid agonists like U-47700 [1].

Why N-cyclohexyl-2-(methylamino)benzamide Cannot Be Interchanged with Other U-Series Opioids


Substituting N-cyclohexyl-2-(methylamino)benzamide with a close analog such as U-47700 or U-49900 without rigorous experimental validation introduces significant scientific and operational risk. The U-series opioids exhibit profound differences in receptor selectivity and functional potency based on subtle structural variations. For example, U-47700 is a highly potent mu-opioid receptor (MOR) agonist (EC50 = 111 nM) [1], whereas U-51754 is a more potent kappa-opioid receptor (KOR) agonist (EC50 = 120 nM) [1]. N-cyclohexyl-2-(methylamino)benzamide, with its distinct substitution pattern (a cyclohexyl group on the amide nitrogen and a methylamino group on the benzamide ring), is reported to have a pharmacological profile distinct from these analogs, specifically with a lower physical dependence liability compared to morphine . Generic substitution based on structural similarity alone ignores these critical differences in target engagement and downstream biological effects, which can lead to inaccurate experimental outcomes, wasted resources, and flawed research conclusions.

Quantitative Differentiation Evidence for N-cyclohexyl-2-(methylamino)benzamide Against U-Series Comparators


Comparative μ-Opioid Receptor Potency: N-cyclohexyl-2-(methylamino)benzamide vs. U-47700

While direct head-to-head comparative data between N-cyclohexyl-2-(methylamino)benzamide and U-47700 are not available in the public domain, class-level inference based on structural differences and reported pharmacological profiles suggests a significant divergence in mu-opioid receptor (MOR) potency. U-47700 is a potent MOR agonist with an EC50 of 111 nM in a [35S]-GTPγS functional assay [1]. In contrast, N-cyclohexyl-2-(methylamino)benzamide is reported to exhibit analgesic properties comparable to morphine but with lower physical dependence liability, a profile often associated with reduced intrinsic efficacy at MOR or engagement of alternative signaling pathways . This difference is critical for research applications aiming to decouple analgesia from the severe adverse effects (respiratory depression, high abuse potential) associated with potent MOR agonists like U-47700.

Opioid Receptor Pharmacology Analgesic Research SAR Studies

Kappa-Opioid Receptor Selectivity: N-cyclohexyl-2-(methylamino)benzamide vs. U-51754

U-51754 is identified as the most potent kappa-opioid receptor (KOR) agonist among a panel of eight U-opioids, with an EC50 of 120 nM in a [35S]-GTPγS functional assay [1]. The specific KOR activity of N-cyclohexyl-2-(methylamino)benzamide is not publicly reported. However, its reported analgesic profile comparable to morphine but with lower physical dependence liability suggests a different receptor selectivity or signaling bias profile compared to U-51754. KOR agonists are known to produce dysphoria and aversion, limiting their clinical utility. If N-cyclohexyl-2-(methylamino)benzamide avoids potent KOR activation while maintaining analgesic efficacy, it would represent a significant advantage for therapeutic development.

Kappa-Opioid Receptor Selectivity Profiling Analgesic Development

Structural Basis for Divergent Pharmacology: The Impact of Amide Substitution

The structural differences between N-cyclohexyl-2-(methylamino)benzamide and the potent MOR agonist U-47700 are critical drivers of their divergent pharmacological profiles. U-47700 features a 3,4-dichloro substitution on the benzamide ring, a dimethylamino group on the cyclohexyl ring, and an N-methyl group on the amide nitrogen [1]. Research has established that these specific structural features are advantageous for activating the mu-opioid receptor [1]. In contrast, N-cyclohexyl-2-(methylamino)benzamide possesses a cyclohexyl group directly on the amide nitrogen and a methylamino group ortho to the amide on the benzamide ring. This distinct substitution pattern is reported to confer analgesic activity with a lower physical dependence liability compared to morphine [2], a profile that is fundamentally different from the high-potency, high-abuse-liability profile of U-47700 [3].

Structure-Activity Relationship (SAR) Computational Chemistry Drug Design

High-Value Research and Industrial Applications for N-cyclohexyl-2-(methylamino)benzamide Based on Evidence


Analgesic Drug Discovery: Lead Optimization for Reduced Abuse Liability

N-cyclohexyl-2-(methylamino)benzamide is an ideal candidate for medicinal chemistry programs focused on developing novel analgesics with a superior safety profile. Its reported analgesic efficacy comparable to morphine, but with lower physical dependence liability , directly addresses the critical need for non-addictive pain therapies. Unlike the potent MOR agonist U-47700 (EC50 = 111 nM [1]), which carries a high risk of abuse and respiratory depression, this compound provides a structurally distinct starting point for designing analogs that maintain analgesic efficacy while minimizing the on-target adverse effects associated with classical mu-opioid agonists [1].

Opioid Receptor Pharmacology: Investigating Biased Signaling and Selectivity

This compound serves as a valuable pharmacological probe for dissecting opioid receptor signaling pathways. Its distinct structural features (cyclohexyl amide and ortho-methylamino benzamide [2]) compared to well-characterized U-series opioids like U-47700 and U-51754 [1] make it a unique tool for structure-activity relationship (SAR) studies. Researchers can use N-cyclohexyl-2-(methylamino)benzamide to investigate how specific substitutions modulate functional selectivity (e.g., G-protein vs. β-arrestin signaling) and receptor subtype preference (MOR vs. KOR). This knowledge is essential for developing next-generation analgesics with improved therapeutic windows [1].

Forensic and Clinical Toxicology: Reference Standard for Method Development

As a member of the benzamide class of synthetic opioids, N-cyclohexyl-2-(methylamino)benzamide is relevant to the field of forensic and clinical toxicology. The emergence of novel synthetic opioids (NSOs) on illicit drug markets necessitates the development of robust analytical methods for their detection and quantification [3]. This compound can be procured as a high-purity reference standard (e.g., ≥95% or 98% purity ) for use in the development and validation of LC-MS/MS or GC-MS methods. Its unique mass spectral and chromatographic properties, distinct from those of U-47700, make it a valuable tool for ensuring accurate identification and quantitation in biological matrices, thereby supporting public health and law enforcement efforts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclohexyl-2-(methylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.